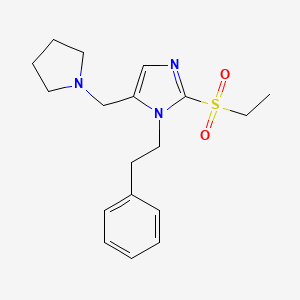![molecular formula C22H34N4O2 B6076810 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPP-4 inhibitor and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is involved in the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of the DPP-4 enzyme results in increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been extensively studied and is the basis for the potential applications of DPP-4 inhibitors in the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide have been extensively studied. This compound has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glucose control. It has also been shown to improve beta-cell function and increase insulin sensitivity. Additionally, DPP-4 inhibitors have been shown to have potential cardioprotective effects.
実験室実験の利点と制限
The advantages of using 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments include its well-studied mechanism of action, its potential applications in the treatment of type 2 diabetes and other metabolic disorders, and its potential cardioprotective effects. However, there are also limitations to using DPP-4 inhibitors in lab experiments. For example, DPP-4 inhibitors may have off-target effects that could confound the results of experiments.
将来の方向性
There are several future directions for the study of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide. One direction is the further optimization of the synthesis method to improve the efficiency and yield of the compound. Another direction is the exploration of the potential applications of DPP-4 inhibitors in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the off-target effects of DPP-4 inhibitors should be further studied to better understand their potential limitations in lab experiments.
Conclusion:
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a well-studied chemical compound that has potential applications in scientific research. Its mechanism of action as a DPP-4 inhibitor has been extensively studied, and it has been shown to have potential applications in the treatment of type 2 diabetes and other metabolic disorders. While there are limitations to using DPP-4 inhibitors in lab experiments, there are also several future directions for the study of this compound, including the optimization of the synthesis method and the exploration of its potential applications in the treatment of other diseases.
合成法
The synthesis method of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 4-phenylpiperidine with 1,4-dimethylpiperazine in the presence of acetic anhydride. The resulting product is then reacted with 4-chlorobutyryl chloride to obtain the final product. This synthesis method has been extensively studied and optimized for its efficiency and yield.
科学的研究の応用
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a DPP-4 inhibitor in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions. DPP-4 inhibitors are known to have potential applications in the treatment of type 2 diabetes and other metabolic disorders.
特性
IUPAC Name |
3-[1-[2-(1,4-dimethylpiperazin-2-yl)acetyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-24-14-15-25(2)20(17-24)16-22(28)26-12-10-18(11-13-26)8-9-21(27)23-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTSJRQTRMGJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6076734.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6076743.png)
![4-acetyl-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B6076749.png)
![2-[4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076765.png)

![4-acetyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B6076771.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
